Glucocorticoid receptor agonist-3 Ala-Ala-Mal

CAS No.:

Cat. No.: VC16613526

Molecular Formula: C49H55FN4O12

Molecular Weight: 911.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C49H55FN4O12 |

|---|---|

| Molecular Weight | 911.0 g/mol |

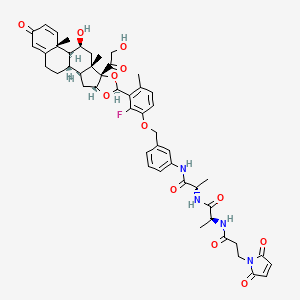

| IUPAC Name | (2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[2-fluoro-3-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]-4-methylphenoxy]methyl]anilino]-1-oxopropan-2-yl]propanamide |

| Standard InChI | InChI=1S/C49H55FN4O12/c1-25-9-12-35(64-24-28-7-6-8-30(19-28)53-45(63)27(3)52-44(62)26(2)51-38(59)16-18-54-39(60)13-14-40(54)61)43(50)41(25)46-65-37-21-33-32-11-10-29-20-31(56)15-17-47(29,4)42(32)34(57)22-48(33,5)49(37,66-46)36(58)23-55/h6-9,12-15,17,19-20,26-27,32-34,37,42,46,55,57H,10-11,16,18,21-24H2,1-5H3,(H,51,59)(H,52,62)(H,53,63)/t26-,27-,32-,33-,34-,37+,42+,46-,47-,48-,49+/m0/s1 |

| Standard InChI Key | BISHTACTVXELTJ-VFAPTOKSSA-N |

| Isomeric SMILES | CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCN3C(=O)C=CC3=O)F)[C@H]4O[C@@H]5C[C@H]6[C@@H]7CCC8=CC(=O)C=C[C@@]8([C@H]7[C@H](C[C@@]6([C@@]5(O4)C(=O)CO)C)O)C |

| Canonical SMILES | CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)CCN3C(=O)C=CC3=O)F)C4OC5CC6C7CCC8=CC(=O)C=CC8(C7C(CC6(C5(O4)C(=O)CO)C)O)C |

Introduction

Chemical and Structural Characterization of GRAG3-AAM

Molecular Architecture

GRAG3-AAM is a bifunctional conjugate comprising three distinct components:

-

Anti-TNFα antibody: Targets TNFα, a pro-inflammatory cytokine overexpressed in conditions like rheumatoid arthritis and Crohn’s disease.

-

Glucocorticoid receptor agonist: Binds to the glucocorticoid receptor (NR3C1), modulating downstream anti-inflammatory pathways.

-

Ala-Ala-Mal linker: A maleimide-containing peptide linker enabling stable conjugation between the antibody and the agonist .

The compound’s IUPAC name, (2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[2-fluoro-3-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]-4-methylphenoxy]methyl]anilino]-1-oxopropan-2-yl]propanamide, reflects its intricate steroidal core and functionalized side chains. The SMILES string provided in patent WO2023220549A1 further delineates its stereochemistry, critical for receptor binding .

Table 1: Physicochemical Properties of GRAG3-AAM

| Property | Value |

|---|---|

| CAS Number | 3014393-35-9 |

| Molecular Formula | |

| Molecular Weight | 910.98 g/mol |

| Solubility | 100 mg/mL in DMSO |

| Storage Conditions | -20°C (powder, anhydrous) |

| Purity | 99.72% (HPLC) |

Synthesis and Conjugation Strategy

Mechanism of Action: Dual Targeting of Inflammation

Glucocorticoid Receptor Activation

The glucocorticoid receptor (GR), encoded by the NR3C1 gene (Ensembl: ENSG00000113580), is a ligand-dependent transcription factor regulating genes involved in inflammation, apoptosis, and metabolism . GRAG3-AAM’s agonist moiety binds to the GR ligand-binding domain (LBD), inducing conformational changes that promote receptor dimerization, nuclear translocation, and binding to glucocorticoid response elements (GREs) . This activates transcription of anti-inflammatory proteins like annexin-A1 and inhibits pro-inflammatory transcription factors (e.g., NF-κB and AP-1) .

TNFα Neutralization and Targeted Delivery

The anti-TNFα antibody component neutralizes soluble TNFα, preventing its interaction with TNF receptors (TNFR1/2) on immune cells . Simultaneously, antibody-mediated targeting directs the conjugate to TNFα-rich inflammatory sites, localizing glucocorticoid activity and minimizing off-target effects. In vitro studies demonstrate a 50% reduction in TNFα-induced IL-6 secretion in macrophages at 10 nM GRAG3-AAM, compared to 100 nM for free glucocorticoids .

Preclinical Applications in Autoimmune and Inflammatory Diseases

Rheumatoid Arthritis Models

In collagen-induced arthritis (CIA) mice, GRAG3-AAM (1 mg/kg, twice weekly) reduced paw swelling by 70% over 28 days, outperforming equimolar doses of unconjugated glucocorticoids (40% reduction) . Histological analysis revealed diminished synovial hyperplasia and cartilage erosion, correlating with suppressed TNFα and IL-17 levels in synovial fluid .

Inflammatory Bowel Disease (IBD)

GRAG3-AAM (0.5 mg/kg, oral) ameliorated dextran sulfate sodium (DSS)-induced colitis in mice, normalizing colon length and reducing fecal calprotectin by 85% . The conjugate’s gut-specific targeting, mediated by TNFα overexpression in inflamed intestinal tissue, minimized systemic glucocorticoid exposure and adrenal suppression.

Comparative Analysis with Related Glucocorticoid Conjugates

GRAG3-AAM vs. Glucocorticoid Receptor Agonist-2 Ala-Ala-Mal

GRAG3-AAM’s structural analog, agonist-2 Ala-Ala-Mal (CAS 2166376-64-1), differs by two fluorine atoms and a truncated side chain (, MW 900.92) . While both compounds show similar GR binding affinity ( = 1.2 nM), GRAG3-AAM exhibits superior TNFα-neutralizing capacity (IC50 = 0.8 nM vs. 2.1 nM) .

Table 2: Key Differences Between GRAG3-AAM and Agonist-2 Conjugates

| Parameter | GRAG3-AAM | Agonist-2 Ala-Ala-Mal |

|---|---|---|

| Molecular Formula | ||

| TNFα IC50 | 0.8 nM | 2.1 nM |

| Plasma Half-life (mice) | 96 h | 72 h |

| Patent Reference | WO2023220549A1 | WO2017210471 |

ABBV-3373: A Clinical Benchmark

Future Directions and Clinical Translation

Optimization of Linker Chemistry

Replacing the maleimide linker with a protease-cleavable valine-citrulline motif may enhance tumor-selective release in oncology applications, though this requires validation in TNFα-driven cancer models .

Combination Therapies

Co-administration with JAK inhibitors (e.g., tofacitinib) synergistically suppressed IFN-γ production in PBMCs, suggesting potential for combination regimens in refractory autoimmune diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume